Methyl hypochlorite

Process Safety Thermal Stability Energetic Materials

Methyl hypochlorite (CH₃OCl) is the simplest organic alkyl hypochlorite ester, a class characterized by the presence of a hypochlorite (-OCl) group covalently bonded to an alkyl moiety. This volatile, pale yellow compound (molar mass ~66.49 g/mol; density ~1.06 g/cm³) is notable for its extreme thermal and photochemical instability, readily decomposing to formaldehyde and hydrogen chloride.

Molecular Formula CH3ClO
Molecular Weight 66.49 g/mol
CAS No. 593-78-2
Cat. No. B3344060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hypochlorite
CAS593-78-2
Molecular FormulaCH3ClO
Molecular Weight66.49 g/mol
Structural Identifiers
SMILESCOCl
InChIInChI=1S/CH3ClO/c1-3-2/h1H3
InChIKeyUCFFGYASXIPWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Hypochlorite (CAS 593-78-2): Baseline Characteristics and Procurement Considerations for Research Use


Methyl hypochlorite (CH₃OCl) is the simplest organic alkyl hypochlorite ester, a class characterized by the presence of a hypochlorite (-OCl) group covalently bonded to an alkyl moiety [1]. This volatile, pale yellow compound (molar mass ~66.49 g/mol; density ~1.06 g/cm³) is notable for its extreme thermal and photochemical instability, readily decomposing to formaldehyde and hydrogen chloride [1][2]. First synthesized by Sandmeyer in the 1880s via chlorination of alkaline methanol, its hazardous nature—including explosive decomposition potential—has precluded widespread industrial application, confining its relevance primarily to specialized atmospheric chemistry research, mechanistic studies of selective oxidation, and safety investigations regarding inadvertent formation during industrial processes [3][4].

Why Generic Substitution Fails: Methyl Hypochlorite Differentiation from Analogs


Methyl hypochlorite cannot be interchangeably substituted with other alkyl hypochlorites (e.g., tert-butyl hypochlorite) or inorganic hypochlorite salts (e.g., sodium hypochlorite) due to profound differences in stability, reactivity, and safety profiles. The hypochlorite functional group's oxidizing power is modulated by the electronic and steric nature of the adjacent alkyl group, leading to a stability hierarchy: tertiary > primary > secondary alkyl hypochlorites [1]. Consequently, tert-butyl hypochlorite is a relatively stable, commercially viable reagent, whereas methyl hypochlorite is a highly sensitive, explosive compound classified with explosive potential comparable to TNT [2]. Furthermore, its reactivity differs from inorganic hypochlorites (e.g., bleach) which act via free hypochlorous acid in aqueous solution, whereas methyl hypochlorite serves as a lipophilic 'positive chlorine' donor in organic media, enabling selective oxidations not achievable with its inorganic counterparts [3].

Quantitative Differentiation Evidence for Methyl Hypochlorite (CAS 593-78-2) Relative to Analogs


Explosive Hazard Classification Relative to TNT and Stability Contrast to tert-Butyl Hypochlorite

Methyl hypochlorite is uniquely classified as a 'high explosive having a similar explosive potential to TNT' in contrast to its higher alkyl homologues which are substantially more stable [1]. While tert-butyl hypochlorite is a relatively stable, commercially available reagent, methyl hypochlorite's extreme sensitivity and explosive nature preclude routine handling, underscoring a critical safety-based selection criterion [2].

Process Safety Thermal Stability Energetic Materials Risk Assessment

Superior Oxidation Selectivity for Secondary Alcohols in Diol Systems Compared to Inorganic Hypochlorites

In a direct comparative context, methyl hypochlorite demonstrates exceptional chemoselectivity for the oxidation of secondary alcohols over primary alcohols within the same molecule, a feat not readily achieved with inorganic hypochlorite salts. The study reported a 98% selectivity for converting 1,9(R)-octadecanediol to 1-hydroxy-9-octadecanone, utilizing methyl hypochlorite as a 'positive chlorine' donor in an acid-buffered medium [1].

Organic Synthesis Selective Oxidation Chemoselectivity Diol Chemistry

Kinetic Rate Constant for OH Radical Reaction: Relevance to Stratospheric Chemistry Modeling

The gas-phase reaction rate of methyl hypochlorite with hydroxyl radicals (OH) is a key parameter for modeling its atmospheric lifetime and impact on ozone depletion. The study determined a temperature-dependent rate constant of k₄(250−341 K) = (2.4 ± 0.8) × 10⁻¹² exp(−(360 ± 100)/T) cm³ molecule⁻¹ s⁻¹, with no pressure dependence observed between 30 and 300 Torr of argon [1]. This rate constant indicates that the reaction with OH is a relatively unimportant removal process for CH₃OCl in the polar stratosphere, a finding crucial for distinguishing its atmospheric fate from other chlorinated species [1].

Atmospheric Chemistry Ozone Depletion Kinetics Stratospheric Modeling

Photoelectron Spectroscopic Differentiation from Ethyl and tert-Butyl Hypochlorites

He(I) photoelectron spectra provide a unique electronic fingerprint for methyl hypochlorite (MeOCl) that is distinct from its higher homologues ethyl hypochlorite (EtOCl) and tert-butyl hypochlorite (t-BuOCl). The study reports spectra for pure, gas-phase samples of these unstable hypochlorites, assigned by comparison with HOCl and the related alcohols [1]. The electronic structural differences, manifesting as variations in ionization energies, offer a quantifiable spectroscopic differentiation that can be used for identification and purity assessment in specialized research settings.

Analytical Chemistry Spectroscopy Electronic Structure Hypochlorite Esters

Validated Application Scenarios for Methyl Hypochlorite Based on Quantitative Evidence


Selective Oxidation of Secondary Alcohols in Complex Diol Systems for Fine Chemical Synthesis

When synthesizing complex molecules (e.g., natural products, pharmaceutical intermediates) containing both primary and secondary alcohol functionalities, methyl hypochlorite enables highly selective oxidation of the secondary alcohol with 98% selectivity, as demonstrated in the conversion of 1,9(R)-octadecanediol to 1-hydroxy-9-octadecanone [1]. This chemoselectivity is unattainable with common inorganic hypochlorites, making it a valuable reagent for synthetic chemists requiring precise control over oxidation sites.

Atmospheric Chemistry Modeling of Polar Stratospheric Ozone Depletion

For researchers developing and validating computational models of stratospheric ozone loss, the experimentally determined kinetic rate constant for the reaction of methyl hypochlorite with OH radicals provides a critical, quantifiable input parameter [2]. This data, along with its formation pathway from ClO and CH₃OO, positions methyl hypochlorite as a key intermediate in the catalytic chlorine cycles responsible for polar ozone depletion, distinguishing its role from other chlorine species [3].

Process Safety and Hazard Assessment Studies on Inadvertent Alkyl Hypochlorite Formation

Methyl hypochlorite's classification as a 'high explosive having a similar explosive potential to TNT' [4] underscores its critical importance in industrial safety investigations. Process engineers and safety consultants evaluating hazards of mixing bleach (sodium hypochlorite) with methanolic waste streams rely on this quantitative hazard classification to design mitigation strategies, pressure relief systems, and safe operating procedures, differentiating it from less hazardous hypochlorite species.

Fundamental Spectroscopic Studies and Identification of Reactive Intermediates

In physical chemistry and analytical research focused on characterizing highly reactive intermediates, the distinct He(I) photoelectron spectrum of methyl hypochlorite [5] provides a unique electronic fingerprint for detection and quantification in gas-phase reaction studies, complementing microwave and submillimeter-wave spectroscopic data for both laboratory and potential interstellar detection applications [6].

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